

Application Notes and Protocols: Dimethylphenylphosphine in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: Dimethylphenylphosphine

Cat. No.: B1211355

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **dimethylphenylphosphine** (DMPP) as a versatile ligand and reagent in key synthetic transformations for the preparation of pharmaceutical intermediates. The following sections detail the applications of DMPP in several critical reactions, offering generalized experimental protocols and expected outcomes.

Overview of Dimethylphenylphosphine

Dimethylphenylphosphine (CAS No. 672-66-2) is a tertiary phosphine that serves as a valuable ligand in transition metal-catalyzed cross-coupling reactions and as a reagent in other transformations crucial for pharmaceutical synthesis.^[1] Its electronic and steric properties, intermediate between those of trialkylphosphines and triphenylphosphine, allow for efficient catalysis in a variety of reactions.^[1]

Physical and Chemical Properties of **Dimethylphenylphosphine**

Property	Value
Formula	C ₈ H ₁₁ P
Molecular Weight	138.15 g/mol [1]
Appearance	Colorless liquid[1]
Boiling Point	74-75 °C at 12 mmHg[1]
Density	0.971 g/mL at 25 °C[1]

Palladium-Catalyzed Cross-Coupling Reactions

Dimethylphenylphosphine is an effective ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in many pharmaceutical compounds.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used in the synthesis of biaryl and heteroaryl-aryl structures present in numerous drug molecules.[3][4] While many phosphine ligands can be used, DMPP offers a good balance of reactivity and stability.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid using a palladium catalyst with **dimethylphenylphosphine** as a ligand.

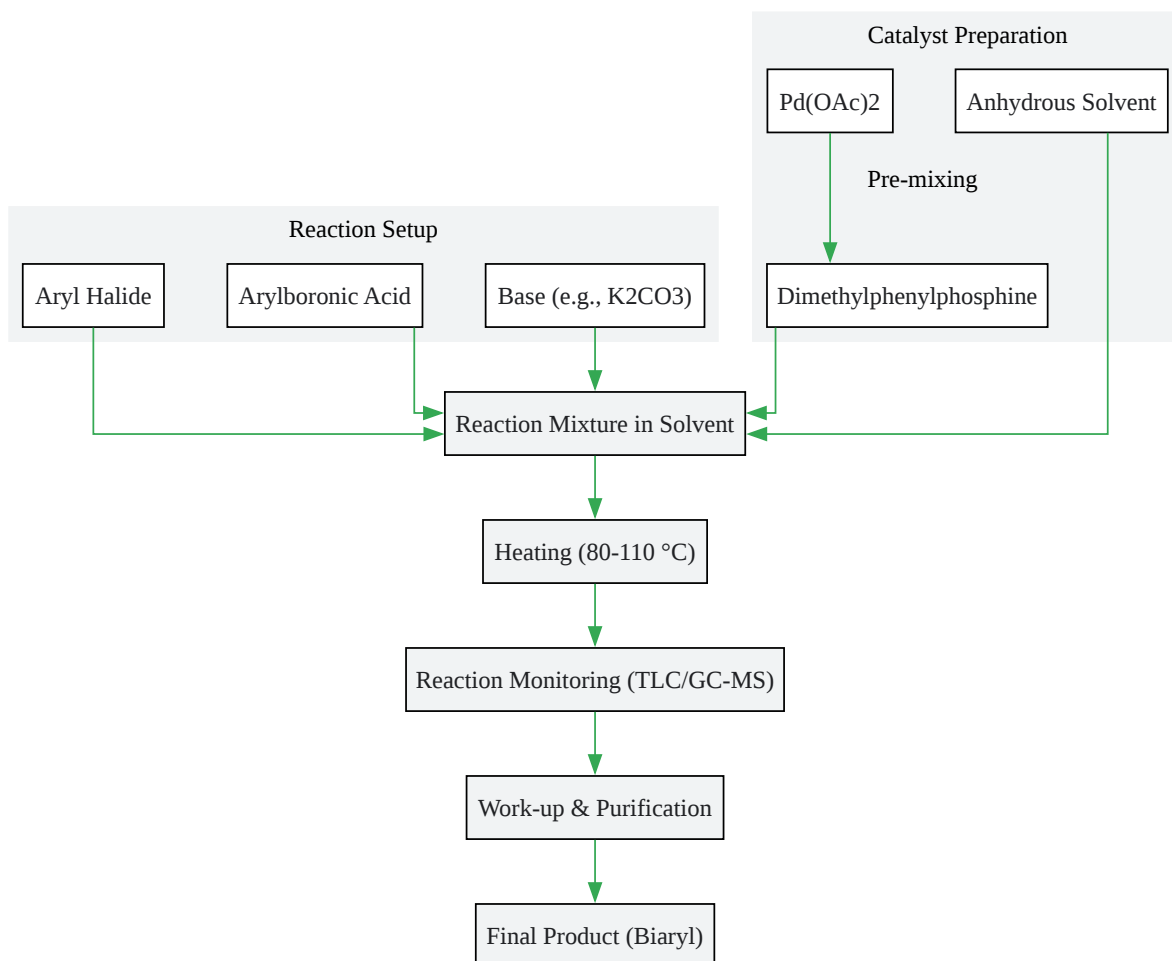
- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
- **Catalyst Preparation:** In a separate vial, pre-mix a palladium source, such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and **dimethylphenylphosphine** (2-10 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).

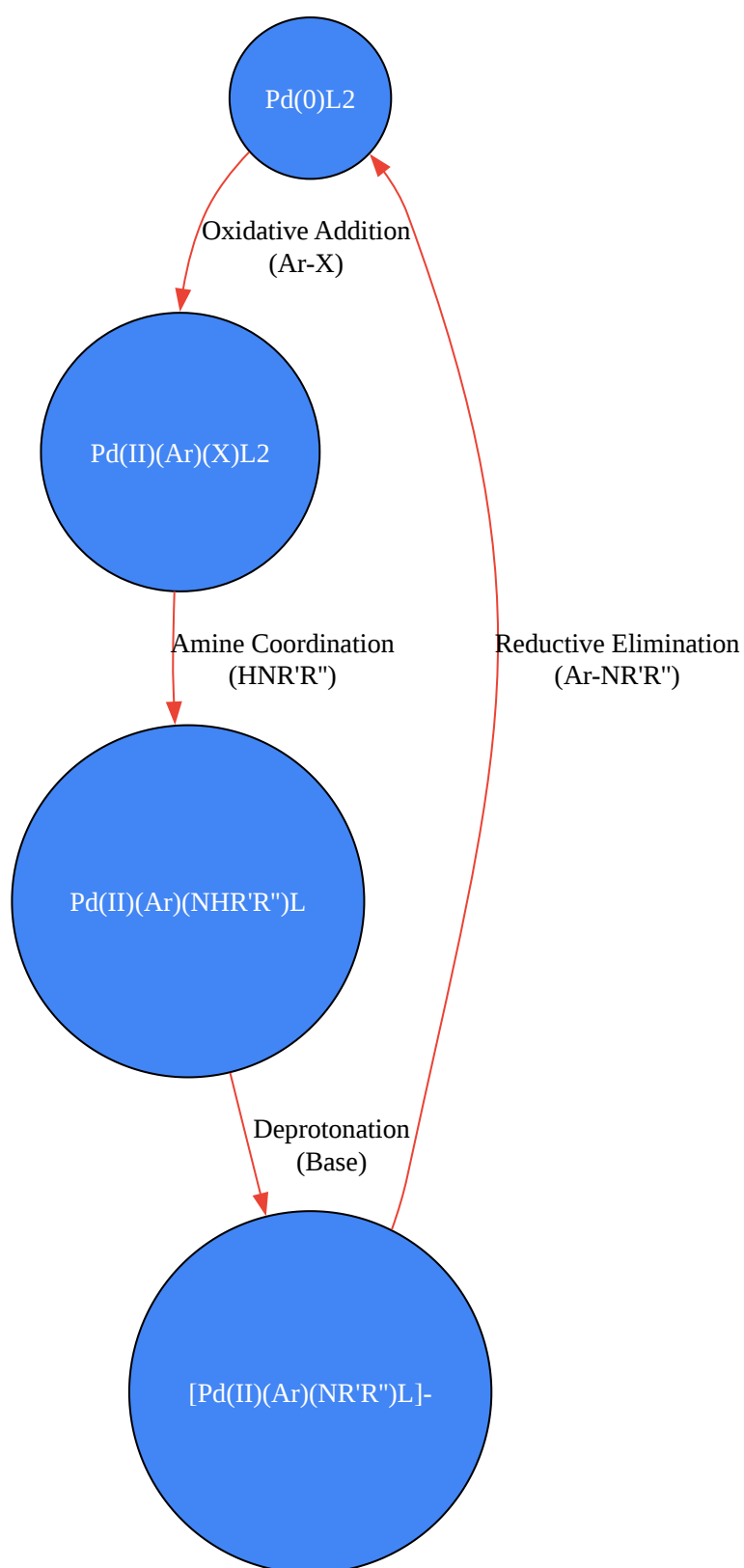
- **Reaction Execution:** Add the catalyst solution to the reaction flask, followed by the reaction solvent. Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

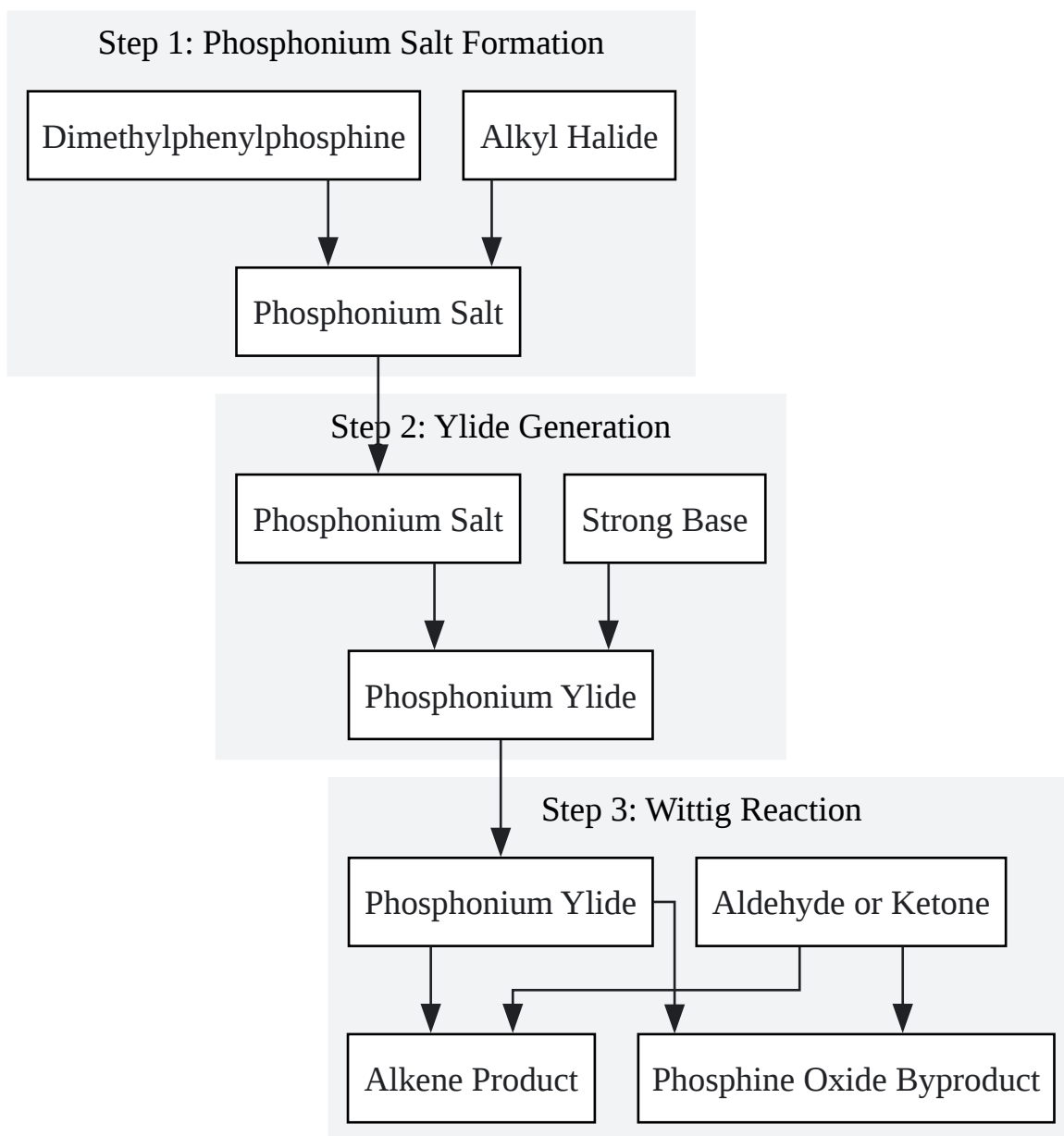
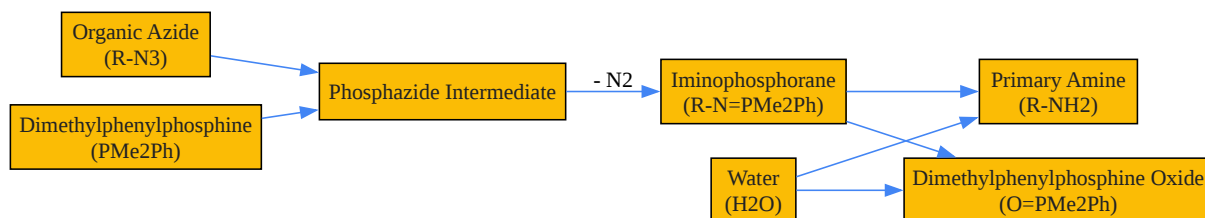
Expected Yields for Suzuki-Miyaura Coupling

Aryl Halide	Boronic Acid	Typical Yield Range
Aryl Bromide	Phenylboronic acid	80-95%
Aryl Chloride	Heteroarylboronic acid	60-85%
Aryl Triflate	Vinylboronic acid	75-90%

Logical Workflow for Suzuki-Miyaura Coupling







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